An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine: Chemical Properties and Applications
An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Chloro-1H-pyrrolo[3,2-c]pyridine. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel kinase inhibitors and other therapeutic agents.
Core Chemical Properties
7-Chloro-1H-pyrrolo[3,2-c]pyridine is a bicyclic aromatic compound composed of a pyrrole ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring. Its structural and electronic properties make it a versatile intermediate in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| CAS Number | 1260771-44-5 | [2] |
| Appearance | Typically an off-white to yellow solid/powder | (by analogy) |
| IUPAC Name | 7-chloro-1H-pyrrolo[3,2-c]pyridine | |
| InChI | InChI=1S/C7H5ClN2/c8-7-5-1-2-9-6(5)3-4-10-7/h1-4,10H | |
| InChIKey | ZBEYLQBHTDNDDR-UHFFFAOYSA-N | [3] (for isomer) |
| SMILES | c1cc2c(cn1)c(cn2)Cl |
Reactivity and Synthetic Applications
The pyrrolo[3,2-c]pyridine scaffold combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, leading to unique reactivity.[1] The chlorine atom at the 7-position is a key functional group, providing a site for nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents and the construction of more complex molecules.
This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been extensively explored in drug discovery programs.
Experimental Protocols: A Generalized Synthesis Approach
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through multi-step sequences, often starting from appropriately substituted pyrrole or pyridine precursors.[1] A general, illustrative workflow is described below.
General Procedure for the Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives:
A common synthetic strategy involves a Suzuki coupling reaction to introduce an aryl group at the 6-position of a bromo-substituted pyrrolo[3,2-c]pyridine intermediate.[4]
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Preparation of the Brominated Intermediate: A suitable precursor, such as 2-bromo-5-methylpyridine, undergoes a series of reactions including oxidation, nitration, and reaction with a dimethylformamide dimethyl acetal to construct the fused pyrrole ring, ultimately yielding a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[4]
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Suzuki Coupling: The 6-bromo intermediate is then reacted with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane and water).[4]
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Reaction Conditions: The mixture is typically degassed and heated in a microwave reactor to facilitate the cross-coupling reaction.[4]
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Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are then purified, often using column chromatography, to isolate the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine product.[4]
Biological Significance and Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this core structure have shown promise as potent inhibitors of several key enzymes, making them attractive candidates for drug development.
FMS Kinase Inhibition:
A notable application of pyrrolo[3,2-c]pyridine derivatives is in the development of FMS kinase inhibitors.[5] FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Over-expression of FMS kinase is implicated in various cancers (such as ovarian, prostate, and breast cancer) and inflammatory disorders like rheumatoid arthritis.[5]
Inhibitors based on the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity against FMS kinase, with some compounds showing IC₅₀ values in the nanomolar range.[5] These compounds represent promising leads for the development of new anticancer and anti-inflammatory therapies.[5]
Anticancer Activity:
Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been designed and synthesized as colchicine-binding site inhibitors, displaying potent anticancer activities.[4] These compounds can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.[4] Studies have shown significant antiproliferative activity against various cancer cell lines, with IC₅₀ values reaching the micromolar to nanomolar range.[4]
References
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
